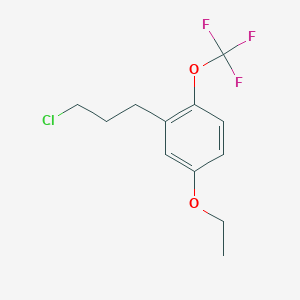
(R,E)-2-amino-5-(N'-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-ylsulfonyl)formohydrazonamido)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-D-Arg(Pbf)-OH, also known as N-ω-(2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The compound is characterized by the presence of a Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) protecting group, which is used to protect the guanidino group of arginine during peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Arg(Pbf)-OH typically involves the protection of the guanidino group of arginine with the Pbf group. This is achieved through a series of chemical reactions that include the use of protecting groups and coupling reagents. The Boc (tert-butyloxycarbonyl) and Pbf protecting groups are removed using a mixture of dichloromethane, triisopropylsilane, and trifluoroacetic acid .
Industrial Production Methods
Industrial production of H-D-Arg(Pbf)-OH involves large-scale synthesis using automated peptide synthesizers. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid resin support. The use of microwave-assisted SPPS has been reported to enhance the efficiency and yield of the synthesis.
化学反应分析
Types of Reactions
H-D-Arg(Pbf)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Pbf protecting group using strong acids like trifluoroacetic acid.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, dichloromethane, triisopropylsilane.
Coupling: HBTU, DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide).
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence, where the arginine residue is incorporated with its guanidino group protected or deprotected as needed.
科学研究应用
H-D-Arg(Pbf)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and proteins for various research purposes.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for use in diagnostics and as research tools
作用机制
The mechanism of action of H-D-Arg(Pbf)-OH is primarily related to its role in peptide synthesis. The Pbf protecting group prevents unwanted side reactions involving the guanidino group of arginine during peptide assembly. This ensures the correct sequence and structure of the synthesized peptide. The molecular targets and pathways involved depend on the specific peptide being synthesized and its intended application .
相似化合物的比较
Similar Compounds
H-D-Arg(Boc)-OH: Another arginine derivative with a Boc protecting group.
H-D-Arg(Tos)-OH: Arginine derivative with a Tosyl protecting group.
H-D-Arg(Mtr)-OH: Arginine derivative with a Mtr (4-Methoxy-2,3,6-trimethylphenylsulfonyl) protecting group.
Uniqueness
H-D-Arg(Pbf)-OH is unique due to the stability and efficiency of the Pbf protecting group. The Pbf group is less prone to side reactions and provides better protection for the guanidino group compared to other protecting groups like Boc and Tosyl. This makes H-D-Arg(Pbf)-OH particularly valuable in the synthesis of complex peptides .
属性
分子式 |
C19H30N4O5S |
|---|---|
分子量 |
426.5 g/mol |
IUPAC 名称 |
2-amino-5-[[2-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoic acid |
InChI |
InChI=1S/C19H30N4O5S/c1-11-12(2)17(13(3)14-9-19(4,5)28-16(11)14)29(26,27)23-22-10-21-8-6-7-15(20)18(24)25/h10,15,23H,6-9,20H2,1-5H3,(H,21,22)(H,24,25) |
InChI 键 |
ASFXBICQUIOYIN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NNC=NCCCC(C(=O)O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[3-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14054245.png)





